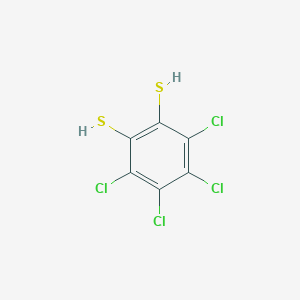

3,4,5,6-tetrachlorobenzene-1,2-dithiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6-tetrachlorobenzene-1,2-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4S2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSNSTXFTUNKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065639 | |

| Record name | 1,2-Benzenedithiol, 3,4,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13801-50-8 | |

| Record name | 3,4,5,6-Tetrachloro-1,2-benzenedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13801-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedithiol, 3,4,5,6-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013801508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedithiol, 3,4,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedithiol, 3,4,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3,4,5,6-Tetrachlorobenzene-1,2-dithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the proposed synthesis and predicted characterization of the novel compound 3,4,5,6-tetrachlorobenzene-1,2-dithiol. Due to the absence of explicit literature on this specific molecule, this document provides a comprehensive, theoretically-grounded pathway for its preparation based on established principles of nucleophilic aromatic substitution on highly chlorinated benzene rings. Furthermore, predicted analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are presented to aid in the identification and characterization of the target compound. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel polychlorinated aromatic dithiols.

Introduction

Polychlorinated aromatic compounds are a class of molecules with diverse industrial and biological applications. The introduction of thiol functionalities onto these scaffolds can impart unique chemical and physical properties, making them valuable intermediates in organic synthesis, materials science, and drug discovery. Specifically, aromatic dithiols are known to act as ligands for metal complexes, as building blocks for sulfur-containing polymers, and as precursors for various heterocyclic compounds. This guide focuses on the synthesis and characterization of a previously unreported derivative, this compound. The strategic placement of four chlorine atoms and two adjacent thiol groups on the benzene ring is anticipated to result in a molecule with distinct reactivity and potential for further functionalization.

Proposed Synthesis

The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, hexachlorobenzene. The high degree of chlorination in hexachlorobenzene activates the aromatic ring towards nucleophilic attack, making the displacement of chlorine atoms feasible under appropriate reaction conditions. The proposed two-step synthesis involves the sequential substitution of two adjacent chlorine atoms with a suitable sulfur nucleophile, followed by a reduction or hydrolysis step to yield the desired dithiol.

A plausible and commonly employed sulfur nucleophile for this transformation is sodium hydrosulfide (NaSH). The reaction would likely proceed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the dissolution of the reactants and promote the SNAr mechanism.

Experimental Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Hexachlorobenzene (C6Cl6)

-

Sodium hydrosulfide (NaSH), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add hexachlorobenzene (1.0 eq).

-

Addition of Reagents: Under a nitrogen atmosphere, add anhydrous DMF to dissolve the hexachlorobenzene. To this solution, carefully add anhydrous sodium hydrosulfide (2.2 eq).

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidification: Carefully acidify the aqueous mixture to pH 1-2 with concentrated hydrochloric acid. This will protonate the thiolate intermediates to form the desired dithiol.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Predicted Characterization Data

The following tables summarize the predicted physicochemical and spectroscopic data for this compound based on data from analogous compounds.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C6H2Cl4S2 |

| Molecular Weight | 279.99 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >150 °C (decomposes) |

| Solubility | Soluble in chlorinated solvents, ethers, and DMF; Insoluble in water. |

Spectroscopic Data

| Technique | Predicted Data |

| 1H NMR (CDCl3, 400 MHz) | δ 3.5-4.5 (s, 2H, -SH) |

| 13C NMR (CDCl3, 100 MHz) | δ 130-140 (Ar-C-Cl), δ 125-135 (Ar-C-S) |

| IR (KBr, cm-1) | 2550-2600 (S-H stretch), 1400-1500 (C=C aromatic stretch), 700-800 (C-Cl stretch) |

| Mass Spectrometry (EI) | m/z 278 (M+, most abundant isotope), characteristic fragmentation pattern showing loss of SH, S, and Cl. |

Logical Relationships in Characterization

The characterization of the synthesized compound will rely on the logical correlation of data from multiple analytical techniques.

Caption: Logical flow for the structural confirmation of the target compound.

Potential Applications and Future Directions

While the specific applications of this compound are yet to be explored, its structural features suggest several potential areas of interest for researchers in drug development and materials science. The two adjacent thiol groups can act as a bidentate ligand for various metal ions, potentially leading to the formation of novel coordination complexes with interesting catalytic or biological properties. The high degree of chlorination may enhance the lipophilicity and metabolic stability of molecules derived from this scaffold, a desirable feature in drug design. Furthermore, this compound could serve as a monomer for the synthesis of sulfur-rich polymers with potential applications in electronics or as high refractive index materials.

Future research should focus on the successful synthesis and thorough characterization of this novel compound. Subsequent studies could explore its reactivity in complexation reactions, its potential as a building block for more complex molecules, and an evaluation of its biological activity.

Conclusion

This technical guide provides a roadmap for the synthesis and characterization of the novel compound this compound. By leveraging established synthetic methodologies and predictive analytical techniques, this document aims to facilitate the exploration of this and other related polychlorinated aromatic dithiols. The unique combination of functional groups in the target molecule holds promise for a range of applications, warranting further investigation by the scientific community.

An In-depth Technical Guide on the Properties of the 3,4,5,6-Tetrachlorobenzene-1,2-dithiol Ligand

Disclaimer: The 3,4,5,6-tetrachlorobenzene-1,2-dithiol ligand is a highly specialized and not widely documented compound. As such, direct experimental data for this specific ligand is scarce in publicly available literature. This guide provides a comprehensive overview of its predicted properties and experimental considerations based on the well-established chemistry of analogous aromatic dithiolene ligands, particularly other chlorinated benzene-1,2-dithiols. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a predictive framework for experimental design.

Introduction

The this compound ligand is an organosulfur compound featuring a tetrachlorinated benzene ring with two adjacent thiol groups. The electron-withdrawing nature of the four chlorine atoms is expected to significantly influence the electronic properties of the dithiol moiety, making it a potentially valuable ligand for a range of applications in coordination chemistry, materials science, and catalysis. This guide will explore the predicted chemical and physical properties, coordination chemistry, and spectroscopic and electrochemical characteristics of this ligand and its metal complexes, drawing parallels with well-characterized analogues.

Predicted Chemical and Physical Properties

The properties of this compound can be inferred from its structure and by comparison with related compounds.

Table 1: Predicted and Comparative Physical Properties

| Property | Predicted: this compound | 3,6-Dichloro-1,2-benzenedithiol[1] | Benzene-1,2-dithiol[2] |

| Molecular Formula | C₆H₂Cl₄S₂ | C₆H₄Cl₂S₂ | C₆H₆S₂ |

| Molecular Weight | 280.03 g/mol | 211.13 g/mol | 142.24 g/mol |

| Appearance | Predicted: Crystalline solid | Off-white to beige crystalline solid | Colorless liquid or white solid |

| Melting Point (°C) | Predicted: > 60 | 58-60 | 22-24 |

| Solubility | Predicted: Soluble in organic solvents (e.g., THF, CH₂Cl₂), insoluble in water | Soluble in organic solvents | Soluble in basic water |

The high degree of chlorination is expected to increase the melting point and enhance the solubility in nonpolar organic solvents compared to less chlorinated analogues.

Synthesis of the Ligand

A plausible synthetic route to this compound would start from a suitable commercially available tetrachlorobenzene isomer. One potential pathway involves the introduction of the thiol groups onto the aromatic ring.

Objective: To synthesize this compound from a suitable precursor. A potential route could involve the ortho-lithiation of a protected thiol on a tetrachlorobenzene ring, followed by sulfidation, though a more direct route from a pre-functionalized tetrachlorobenzene is desirable if a suitable starting material can be obtained. A generalized approach starting from 1,2,3,4-tetrachlorobenzene is outlined below, assuming selective functionalization is achievable.

Materials:

-

1,2,3,4-Tetrachlorobenzene

-

Strong base (e.g., n-butyllithium)

-

Sulfur source (e.g., elemental sulfur)

-

Anhydrous, inert solvent (e.g., THF, diethyl ether)

-

Acid for workup (e.g., dilute HCl)

-

Standard glassware for air-sensitive reactions (Schlenk line, cannulas, etc.)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2,3,4-tetrachlorobenzene in anhydrous THF in a Schlenk flask. Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium in hexanes to the cooled solution. The reaction is highly exothermic and should be controlled carefully. Stir the mixture at low temperature for a defined period to allow for selective lithiation at the desired positions. Note: The regioselectivity of this step is critical and may require optimization.

-

Sulfidation: To the lithiated intermediate, add elemental sulfur as a powder or a solution in an appropriate solvent. The reaction mixture will likely change color. Allow the reaction to warm to room temperature slowly and stir overnight.

-

Workup: Quench the reaction by carefully adding dilute aqueous HCl. Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization: The final product should be characterized by:

-

¹H NMR: To confirm the presence of the thiol protons and the aromatic protons.

-

¹³C NMR: To identify the carbon atoms in the benzene ring and confirm the substitution pattern.

-

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

References

electronic structure of tetrachlorobenzene-1,2-dithiol metal complexes

An In-depth Technical Guide to the Electronic Structure of Tetrachlorobenzene-1,2-dithiol Metal Complexes

Introduction

Metal dithiolene complexes have been a subject of intense research since their discovery, primarily due to their fascinating and complex electronic structures.[1] The ligands themselves are described as "non-innocent," meaning they actively participate in the redox processes of their metal complexes, making the assignment of a specific oxidation state to the central metal ion ambiguous.[2][3] This guide focuses on a specific class of these compounds: metal complexes of tetrachlorobenzene-1,2-dithiol. The presence of four electron-withdrawing chlorine atoms on the benzene backbone significantly influences the electronic properties of the ligand and, consequently, the resulting complex.

These complexes are characterized by their planar structures, extensive electron delocalization, and rich redox chemistry, often involving multiple accessible and reversible oxidation states.[2][4][5] This behavior stems from a frontier molecular orbital manifold that has significant contributions from both the metal d-orbitals and the ligand p-orbitals. This unique electronic structure gives rise to remarkable optical and electrochemical properties, making these complexes highly valuable in materials science, particularly in the development of conducting and magnetic materials.[4][6]

Synthesis and Molecular Structure

The synthesis of tetrachlorobenzene-1,2-dithiol metal complexes typically follows a general procedure where a metal salt is reacted with a precursor of the dithiolene ligand. The most common structures formed are square-planar bis-ligand complexes with d⁸ metals like Ni(II), Pd(II), Pt(II), and Au(III), and tris-ligand complexes with metals that can adopt octahedral or trigonal prismatic geometries.[4][7]

The molecular structure is typically planar for the bis-complexes, which facilitates π-stacking in the solid state, a key feature for the development of conductive materials.[4][5] X-ray crystallography is the definitive method for structural characterization, providing precise bond lengths and angles that offer insights into the degree of electron delocalization.

Core Concept: The Non-Innocent Nature of Dithiolene Ligands

The central feature governing the electronic properties of these complexes is the "non-innocent" character of the dithiolene ligand.[2][3] Unlike "innocent" ligands which simply act as electron donors to the metal center, dithiolene ligands can exist in three different, interconvertible redox states. The π-system of the ligand is redox-active, meaning that oxidation and reduction can be centered on the ligand as well as the metal.

The three resonance forms are:

-

Ene-1,2-dithiolate (dianionic, L²⁻): The fully reduced, aromatic form.

-

Radical-anion (monoanionic, L¹⁻•): An open-shell radical species.

-

α-dithioketone (neutral, L⁰): The fully oxidized form.

This flexibility means that in a metal complex, the electron density is highly delocalized over the entire MS₄ core (for a bis-complex). It is therefore more accurate to describe the electronic structure as a resonance hybrid of various limiting forms, rather than assigning formal oxidation states to the metal and ligands.

Caption: Redox states of the non-innocent dithiolene ligand.

Electronic Structure and Frontier Orbitals

The unique properties of tetrachlorobenzene-1,2-dithiol metal complexes arise from their delocalized frontier molecular orbitals (FMOs).[4] Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating these electronic structures.[7]

For a typical square-planar bis(dithiolene) complex, the FMOs (HOMO and LUMO) are not purely metal- or ligand-based but are mixtures of the metal d-orbitals and the π-orbitals of the two dithiolene ligands. This extensive metal-ligand orbital mixing leads to:

-

Low-Energy Electronic Transitions: The energy gap between the HOMO and LUMO is often small, resulting in strong absorption bands in the visible or near-infrared (NIR) region.[4]

-

Multiple Reversible Redox Steps: The delocalized nature of the FMOs allows the complex to easily accept or donate electrons without significant structural rearrangement, leading to a series of stable, closely spaced oxidation states.[2][4]

Caption: Simplified MO diagram showing metal-ligand orbital mixing.

Data Presentation

Table 1: Representative Structural Data

Quantitative data on bond lengths provides insight into the electronic delocalization. In the dithiolate form, C-S bonds are typically longer and C-C bonds shorter compared to the dithioketone form.

| Complex Fragment | M-S Bond (Å) | C-S Bond (Å) | C=C Bond (Å) | Source |

| [Ni(ecpdt)₂]²⁻ core ¹ | ~2.15 - 2.20 | ~1.71 - 1.75 | ~1.36 | [1] |

| [Co(bdt)₂]⁻ core ² | ~2.12 - 2.14 | - | - | [8] |

| [Ni(bdt)₂]⁻ core ² | ~2.13 - 2.14 | - | - | [8] |

¹ ecpdt = (Z)-3-ethoxy-3-oxo-1-phenylprop-1-ene-1,2-bis-thiolate. Data provided for a related nickel dithiolene complex to illustrate typical values.[1] ² bdt = benzene-1,2-dithiolate.[8]

Table 2: Electrochemical Data

Cyclic voltammetry reveals the redox potentials corresponding to the various oxidation states of the complexes. The potentials are sensitive to the metal, substituents on the ligand, and the counter-ion.

| Complex Family | Redox Couple | Potential (V vs. Ag/AgCl) | Note |

| [Ni(dddt)₂] | [Complex]¹⁻ / [Complex]²⁻ | ~ -0.7 | Reversible |

| [Ni(dddt)₂] | [Complex]⁰ / [Complex]¹⁻ | ~ 0.0 | Reversible |

| [Pt(mnt)₂] | [Complex]¹⁻ / [Complex]²⁻ | ~ -0.2 | For comparison |

Data adapted from related dithiolene systems to show representative values and trends.[4][5] dddt = 5,6-dihydro-1,4-dithiin-2,3-dithiolate; mnt = maleonitriledithiolate.

Experimental Protocols

General Synthesis of a Bis(tetrachlorobenzene-1,2-dithiol) Metal Complex

This protocol describes a general method for synthesizing a dianionic complex, which can often be oxidized to other states.

-

Ligand Preparation: The proligand, tetrachlorobenzene-1,2-dithiol, is prepared. Due to its air sensitivity, it is often generated in situ or handled under an inert atmosphere (e.g., Nitrogen or Argon).

-

Deprotonation: The dithiol is dissolved in an oxygen-free solvent (e.g., methanol or ethanol). Two equivalents of a strong base (e.g., sodium methoxide or potassium hydroxide) are added to deprotonate the thiol groups, forming the dianionic dithiolate salt.

-

Complexation: A solution of a suitable metal salt (e.g., NiCl₂·6H₂O, K₂PdCl₄) in the same solvent is added dropwise to the ligand solution at room temperature. A color change and/or precipitation of the metal complex is typically observed.

-

Isolation: The reaction mixture is stirred for several hours. The resulting solid product is collected by filtration, washed with the reaction solvent to remove unreacted starting materials, and then washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove organic impurities.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., acetone/ether or DMF/ether).

Caption: General workflow for complex synthesis.

Cyclic Voltammetry (CV) Measurement

-

Solution Preparation: A solution of the complex (~1 mM) is prepared in a suitable, dry, and degassed electrochemical solvent (e.g., dichloromethane, acetonitrile, or DMF) containing a supporting electrolyte (~0.1 M), such as tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Cell Assembly: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Data Acquisition: The solution is purged with an inert gas (N₂ or Ar) for several minutes. The potential is then swept between set limits at a specific scan rate (e.g., 100 mV/s).

-

Analysis: The resulting voltammogram (current vs. potential) is analyzed to determine the half-wave potentials (E₁/₂) for each reversible redox event. These values are often referenced against an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.

Conclusion

The is a rich and multifaceted area of study. The defining characteristic is the non-innocent behavior of the dithiolene ligand, which leads to extensive electron delocalization across the metal-sulfur core. This delocalization results in a small HOMO-LUMO gap, giving rise to intense low-energy electronic absorptions and multiple, stable, and accessible oxidation states. These fundamental electronic properties are the foundation for the application of these complexes in advanced materials, including molecular conductors, switches, and magnetic assemblies. The interplay between the central metal and the redox-active ligand platform provides a versatile framework for tuning these properties for specific technological applications.

References

- 1. A Mixed-Valence Tetra-Nuclear Nickel Dithiolene Complex: Synthesis, Crystal Structure, and the Lability of Its Nickel Sulfur Bonds [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.gla.ac.uk [chem.gla.ac.uk]

- 5. www2.riken.jp [www2.riken.jp]

- 6. researchgate.net [researchgate.net]

- 7. Wharton, E.J. and McCleverty, J.A. (1969) Transition-Metal Dithiolenes. Part VIII. Metal Complexes of Tris-Tetrachlorobenzene-1, 2-Dithiol and Related Compounds. Journal of the Chemical Society A, 2258-2266. - References - Scientific Research Publishing [scirp.org]

- 8. researchgate.net [researchgate.net]

The Dawn of a New Era in Drug Discovery: Unveiling the Potential of Novel Transition Metal Complexes with Dithiolate Ligands

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of innovative therapeutic agents has led researchers down diverse molecular avenues. Among the most promising of these are transition metal complexes featuring dithiolate ligands. These compounds exhibit a remarkable breadth of chemical properties, including varied coordination geometries, accessible redox states, and unique reactivity profiles, making them fertile ground for the development of next-generation therapeutics. This technical guide provides an in-depth exploration of the synthesis, characterization, and potential biological applications of these fascinating molecules, with a particular focus on their burgeoning role in oncology and infectious disease.

Synthetic Strategies: Crafting Dithiolate Complexes

The versatility of transition metal dithiolate complexes begins with their synthesis. A variety of methods have been developed to afford a wide array of complexes with tailored electronic and steric properties. The choice of synthetic route is primarily dictated by the nature of the dithiolate ligand and the desired transition metal.

General Synthetic Approaches

Several common strategies are employed for the synthesis of these complexes:

-

From Dithiocarbamates: A widely used method involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This salt is then reacted with a suitable transition metal salt to yield the desired complex.

-

From Thiols and Disulfides: Direct reaction of a metal salt with a dithiol or a disulfide is another common approach. These reactions often proceed via a salt metathesis or redox pathway.

-

From Alkenedithiolates: Alkali metal salts of 1,2-alkenedithiolates can be reacted with metal halides to produce dithiolene complexes.[1]

-

Reaction of Metal Sulfides with Alkynes: Certain nickel dithiolene complexes can be synthesized by reacting nickel sulfides with alkynes like diphenylacetylene.[1]

Detailed Experimental Protocol: Synthesis of a Zinc(II) Dithiocarbamate Complex

This protocol provides a step-by-step method for the synthesis of a representative Zinc(II) dithiocarbamate complex, adapted from established procedures.[2][3]

Step 1: Synthesis of the Dithiocarbamate Ligand (Sodium Salt)

-

Dissolve 0.05 mol of the desired amine in 30 mL of absolute ethanol in a beaker placed in an ice bath.

-

To this cold solution, add 5 mL of 10N sodium hydroxide solution.

-

Slowly add 0.05 mol of pure carbon disulfide dropwise with constant stirring.

-

Continue stirring the mixture mechanically for approximately 30 minutes.

-

The sodium salt of the dithiocarbamate will precipitate out of solution.

-

Filter the precipitate, dry it, and recrystallize from ethanol.

Step 2: Synthesis of the Zinc(II) Dithiocarbamate Complex

-

Prepare an aqueous solution of 0.01 mol of the synthesized sodium dithiocarbamate ligand.

-

Prepare an aqueous solution of 0.05 mol of Zinc Chloride.

-

Add the zinc chloride solution to the ligand solution with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

The colored precipitate of the Zinc(II) dithiocarbamate complex will form.

-

Filter the precipitate, wash it with water and then with methanol.

-

Dry the final product over calcium chloride in a desiccator.

Caption: Workflow for the synthesis of a Zinc(II) dithiocarbamate complex.

Characterization of Transition Metal Dithiolate Complexes

A comprehensive suite of analytical techniques is employed to elucidate the structural and electronic properties of newly synthesized dithiolate complexes.

Spectroscopic and Analytical Techniques

-

Elemental Analysis (C, H, N, S): Confirms the empirical formula of the synthesized compounds.

-

Infrared (IR) Spectroscopy: Provides information about the coordination mode of the dithiolate ligand to the metal center, particularly through the analysis of ν(C=S) and ν(C-N) stretching frequencies.

-

UV-Visible Spectroscopy: Reveals electronic transitions within the complex, which are characteristic of the metal's d-orbital splitting and ligand-to-metal charge transfer bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Elucidates the structure of the organic ligand framework.

-

X-ray Crystallography: Provides definitive information on the solid-state structure, including bond lengths, bond angles, and coordination geometry.

-

Magnetic Susceptibility Measurements: Determines the magnetic properties of the complex, indicating the number of unpaired electrons and providing insight into the metal's oxidation state and coordination environment.

-

Molar Conductivity Measurements: Determines whether the complex is an electrolyte or non-electrolyte in solution.

Experimental Workflow for Characterization

Caption: Characterization workflow for transition metal dithiolate complexes.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of representative transition metal dithiolate complexes.

Table 1: Physicochemical Properties of Selected Zn(II) and Cu(II) Dithiocarbamate Complexes

| Complex | Formula | Color | Yield (%) | M.p. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) |

| [Zn(AMPDTC)₂] | C₁₀H₂₂N₂S₄Zn | Yellow | 78 | 110 (dec.) | - |

| [Cu(AMPDTC)₂] | C₁₀H₂₂N₂S₄Cu | Yellow | - | 110 (dec.) | - |

| [Zn(DPDTC)₂] | C₂₆H₂₀N₂S₄Zn | Purple | 88 | 239-241 | 342 |

| [Cu(DPDTC)₂] | C₂₆H₂₀N₂S₄Cu | - | - | - | - |

AMPDTC = 2-Amino-2-methyl-1-propanoldithiocarbamate[4], DPDTC = Diphenyldithiocarbamate[5]

Table 2: Selected Spectroscopic Data for a Ni(II) Dithiolene Complex

| Complex | ν(C=S) (cm⁻¹) | λmax (nm) (ε, M⁻¹cm⁻¹) |

| Ni(S₂C₂(3,5-C₆H₃Br₂)₂)₂ | - | - |

| [Ni(S₂C₂(3,5-C₆H₃Br₂)₂)₂]⁻ | - | - |

Data for a novel nickel dithiolene system with 3,5-dibromo substituted phenyl groups.[6]

Biological Applications and Mechanisms of Action

Transition metal dithiolate complexes have emerged as promising candidates for various therapeutic applications, particularly in cancer and infectious disease research.[7] Their mechanisms of action are often multifaceted, involving interactions with key cellular components.

Anticancer Activity

Several transition metal dithiolate complexes have demonstrated significant in vitro and in vivo anticancer activity.[6][8] The proposed mechanisms include:

-

Proteasome Inhibition: Dithiocarbamate complexes, particularly those of copper and zinc, have been shown to inhibit the proteasome, a key cellular machinery responsible for protein degradation.[8] Inhibition of the proteasome leads to the accumulation of misfolded proteins and cell cycle regulators, ultimately triggering apoptosis (programmed cell death) in cancer cells.

-

Induction of Reactive Oxygen Species (ROS): Some metal dithiolene complexes can induce the production of ROS within cancer cells.[9] Elevated ROS levels lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, and ultimately inducing cell death.

-

DNA Interaction: While not the primary mechanism for all dithiolate complexes, some have been shown to interact with DNA, potentially interfering with replication and transcription processes.

Signaling Pathway: Proteasome Inhibition by a Dithiocarbamate Complex

Caption: Simplified pathway of proteasome inhibition by a dithiocarbamate complex.

Future Directions

The field of transition metal dithiolate complexes is ripe with potential for further exploration. Future research will likely focus on:

-

Rational Design: Synthesizing novel complexes with enhanced specificity for biological targets to minimize off-target effects and improve therapeutic indices.

-

Drug Delivery: Developing targeted drug delivery systems to enhance the accumulation of these complexes in tumor tissues or infected cells.

-

Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms by which these complexes exert their biological effects.

-

Combination Therapies: Investigating the synergistic effects of dithiolate complexes with existing therapeutic agents to overcome drug resistance.

References

- 1. Synthesis, DFT Calculation, and Antimicrobial Studies of Novel Zn(II), Co(II), Cu(II), and Mn(II) Heteroleptic Complexes Containing Benzoylacetone and Dithiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Synthesis, Spectroscopy, and Structure of [FeRu(μ-dithiolate)(CN)2(CO)4]2− - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metal (Au, Pt, Pd, Ni) Bis(dithiolene) complexes as dual-action agents combating cancer and trypanosomatid infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3,4,5,6-Tetrachlorobenzene-1,2-dithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic analysis of 3,4,5,6-tetrachlorobenzene-1,2-dithiol. Due to the limited availability of direct experimental data for this specific isomer in published literature, this document presents a comprehensive theoretical analysis of its expected spectroscopic properties. The predicted data is extrapolated from the known characteristics of structurally related compounds, including other tetrachlorobenzene isomers and aromatic dithiols. This guide also outlines standardized experimental protocols for the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—that would be employed for its characterization. Furthermore, this document includes visualizations of a proposed synthetic pathway and a general analytical workflow to aid researchers in the potential synthesis and characterization of this compound.

Introduction

This compound is a halogenated aromatic dithiol. Dithiol compounds are of significant interest in coordination chemistry, materials science, and drug development due to their ability to form stable complexes with metal ions and their potential redox activity. The tetrachlorinated benzene backbone is expected to influence the electronic properties and reactivity of the thiol groups. A thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of this molecule, which is crucial for any subsequent application.

This guide serves as a foundational resource for researchers interested in the synthesis and characterization of this compound.

Proposed Synthesis

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of hexachlorobenzene with a sulfur nucleophile. A proposed two-step reaction is outlined below.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

| Parameter | Predicted Value | Rationale |

| Chemical Shift (δ) | 7.5 - 8.0 ppm | The two thiol protons (S-H) are expected to be in a deshielded environment due to the electron-withdrawing nature of the tetrachlorinated aromatic ring. The exact chemical shift will be dependent on the solvent and concentration. |

| Multiplicity | Singlet | The two thiol protons are chemically equivalent and not expected to couple with other protons. |

| Integration | 2H | Corresponds to the two thiol protons. |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ) | Rationale |

| C1, C2 (C-S) | 130 - 140 ppm | Carbons attached to the sulfur atoms are expected in this region. |

| C3, C4, C5, C6 (C-Cl) | 125 - 135 ppm | Carbons attached to chlorine atoms are expected in this region. Due to symmetry, only two signals might be observed for these four carbons. |

Predicted IR Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| S-H | 2550 - 2600 | Stretching (weak) |

| C=C (aromatic) | 1400 - 1600 | Stretching |

| C-Cl | 1000 - 1100 | Stretching |

| C-S | 600 - 800 | Stretching |

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺• | 278, 280, 282, 284, 286 | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of four chlorine atoms and two sulfur atoms. The most abundant peak will depend on the combination of ³⁵Cl, ³⁷Cl, ³²S, and ³⁴S isotopes. |

| [M-SH]⁺ | 245, 247, 249, 251 | Loss of a thiol radical. |

| [M-Cl]⁺ | 243, 245, 247, 249 | Loss of a chlorine radical. |

Predicted UV-Vis Spectroscopy Data

| Transition | Predicted λmax (nm) | Solvent |

| π → π | 220 - 250 | Non-polar (e.g., Hexane) |

| n → π | 280 - 320 | Non-polar (e.g., Hexane) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.

General Workflow for Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.[1]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition : Acquire the ¹H spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay). For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane - TMS at 0 ppm).[1]

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

-

Background Spectrum : Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Sample Spectrum : Place the sample pellet in the spectrometer's sample holder and record the IR spectrum.

-

Data Analysis : The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).[3] The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Blank Measurement : Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement : Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the UV-Vis spectrum.

-

Data Analysis : The spectrum is a plot of absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is a key parameter.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization : The sample is ionized, commonly using Electron Ionization (EI) for this type of molecule.[4][5] In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M⁺•).[4][5]

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Conclusion

While experimental data for this compound is not currently available in the public domain, this technical guide provides a robust theoretical framework for its spectroscopic characterization. The predicted NMR, IR, MS, and UV-Vis data, along with the detailed experimental protocols and workflow visualizations, offer a valuable starting point for researchers aiming to synthesize and analyze this compound. The successful characterization of this compound will undoubtedly contribute to the broader understanding of halogenated aromatic dithiols and their potential applications.

Disclaimer

The spectroscopic data presented in this document are theoretical predictions and should be confirmed by experimental analysis. The proposed synthetic pathway is hypothetical and may require optimization. All experimental work should be conducted with appropriate safety precautions.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 3. ossila.com [ossila.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3,4,5,6-Tetrachlorobenzene-1,2-dithiol

CAS Number: 13801-50-8

This technical guide serves as a resource for researchers, scientists, and professionals in drug development interested in the properties and applications of 3,4,5,6-tetrachlorobenzene-1,2-dithiol. Due to the limited availability of published data on this specific compound, this guide also provides information on related chemical structures to offer a broader context for potential research and application.

Chemical Identity and Properties

This compound is a highly chlorinated aromatic dithiol. While specific experimental data for this compound is scarce, its structural properties can be inferred.

| Property | Value | Source |

| CAS Number | 13801-50-8 | [] |

| Molecular Formula | C₆H₂Cl₄S₂ | [] |

| Molecular Weight | 280.022 g/mol | [] |

| SMILES | C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)S)S | [] |

| InChI | InChI=1S/C6H2Cl4S2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H | [] |

Synthesis and Experimental Protocols

A potential synthetic pathway could be conceptualized as a multi-step process starting from a suitable tetrachlorinated benzene derivative.

Conceptual Experimental Workflow: Synthesis of an Aromatic Dithiol

This diagram illustrates a generalized workflow for the synthesis of benzene-1,2-dithiol from o-dihalobenzene, which could be adapted for the synthesis of its tetrachlorinated analogue.[2]

Applications in Research and Drug Development

While direct applications of this compound in drug development are not documented, the broader class of chlorinated aromatic compounds and dithiols have established roles in medicinal chemistry and material science.

Chlorine-containing molecules are integral to a significant portion of pharmaceuticals, with applications in treating a wide array of diseases.[3] The presence of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Dithiol-containing compounds, particularly 1,2-dithioles, have demonstrated a range of pharmacological activities, including antitumor, antioxidant, and anti-HIV properties.[4] They are also utilized as ligands in coordination chemistry to create metal complexes with specific electronic and catalytic properties.

Related Compounds of Interest

Given the limited data on the target compound, researchers may find it useful to consider related, more extensively studied molecules.

Tetrachlorocatechol (3,4,5,6-Tetrachlorobenzene-1,2-diol)

This is the oxygen analogue of the target dithiol. It is known as a metabolite of pentachlorophenol and has been studied for its toxicological properties.[5]

| Property | Value |

| CAS Number | 1198-55-6 |

| Molecular Formula | C₆H₂Cl₄O₂ |

| Molecular Weight | 247.9 g/mol |

| Synonyms | Tetrachlorocatechol, 3,4,5,6-Tetrachloro-1,2-benzenediol |

1,2,4,5-Tetrachlorobenzene

This isomer is a well-characterized compound and has been used as an intermediate in the production of herbicides and defoliants.[6] Its environmental fate and toxicity have been the subject of numerous studies.[7]

| Property | Value |

| CAS Number | 95-94-3 |

| Molecular Formula | C₆H₂Cl₄ |

| Molecular Weight | 215.88 g/mol |

| Melting Point | 140 °C |

Future Research Directions

The unique electronic properties endowed by four chlorine atoms and two adjacent thiol groups suggest that this compound could be a valuable ligand for the synthesis of novel metal-dithiolene complexes. Such complexes are of interest in materials science for their conductive and magnetic properties.

Further research is needed to establish reliable synthetic routes, characterize its physicochemical properties, and explore its potential applications in medicinal chemistry and materials science. The logical relationship for initiating such research is outlined below.

References

- 2. CN104761477A - Method for preparing benzene-1,2-dithiol - Google Patents [patents.google.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4,5,6-Tetrachlorobenzene-1,2-diol | CAS#:1198-55-6 | Chemsrc [chemsrc.com]

- 6. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]

- 7. canada.ca [canada.ca]

An In-depth Technical Guide on the Solubility of 3,4,5,6-Tetrachlorobenzene-1,2-dithiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5,6-tetrachlorobenzene-1,2-dithiol in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility predictions based on the principles of chemical structure and the known properties of analogous compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility data.

Introduction to this compound

This compound is a highly chlorinated aromatic dithiol. Its structure, featuring a benzene ring substituted with four chlorine atoms and two adjacent thiol (-SH) groups, dictates its physical and chemical properties, including its solubility. The presence of the nonpolar benzene ring and hydrophobic chlorine atoms suggests low solubility in water and higher solubility in organic solvents. The thiol groups, while capable of some hydrogen bonding, are less polar than hydroxyl groups, and their contribution to aqueous solubility is limited in such a heavily halogenated molecule.[1]

Predicted Solubility Profile

Based on the principles of "like dissolves like" and data from structurally similar compounds such as other tetrachlorobenzenes and aromatic thiols, a qualitative solubility profile for this compound can be predicted.[2][3] Aromatic thiols are generally soluble in non-polar organic solvents.[2]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-polar Aromatic | Toluene, Benzene, Xylene | High | The non-polar aromatic nature of these solvents is highly compatible with the tetrachlorobenzene core of the solute. |

| Chlorinated | Dichloromethane, Chloroform | High | The presence of chlorine atoms in both the solute and solvent leads to favorable dipole-dipole interactions and London dispersion forces. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively non-polar and can act as hydrogen bond acceptors for the thiol protons, facilitating dissolution. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Ketones are polar aprotic solvents that can engage in dipole-dipole interactions and act as hydrogen bond acceptors. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | While alcohols can act as both hydrogen bond donors and acceptors, the highly non-polar nature of the tetrachlorobenzene backbone is expected to limit solubility. Shorter-chain alcohols may be more effective than longer-chain ones. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents have large dipole moments and are excellent at solvating a wide range of compounds. DMSO, in particular, has been noted to solubilize some otherwise insoluble aromatic thiols.[4] |

| Non-polar Aliphatic | Hexane, Cyclohexane | Low to Moderate | The solubility in these solvents will depend on the balance between the non-polar interactions with the chlorinated benzene ring and the less favorable interactions with the polar thiol groups. |

| Aqueous | Water | Very Low | The hydrophobic nature of the tetrachlorobenzene structure will lead to very poor solubility in water. The acidity of the thiol groups (pKa ~11) suggests that solubility may increase in basic aqueous solutions due to the formation of the more soluble thiolate salt.[1] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure that can be adapted for various organic solvents.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Small-volume glass vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed glass vial.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.[5][6]

-

Securely cap the vial to prevent solvent evaporation.

-

Vigorously mix the contents using a vortex mixer for 1-2 minutes.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vial from the shaker, ensuring not to disturb the undissolved solid.

-

Allow the solid to settle by gravity or centrifuge the vial at a low speed for a few minutes.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

Conclusion

References

In-depth Technical Guide on the Redox Properties of Tetrachlorinated Benzenedithiols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorinated benzenedithiols are a unique class of organosulfur compounds characterized by a benzene ring substituted with four chlorine atoms and two thiol groups. Their redox behavior, primarily centered around the reversible oxidation of the thiol moieties to form disulfide bonds, is of significant interest in various scientific and therapeutic fields. The presence of electron-withdrawing chlorine atoms is expected to modulate the redox potential of the thiol groups, influencing their reactivity and potential biological activity. This technical guide provides a comprehensive overview of the available scientific knowledge on the redox properties of tetrachlorinated benzenedithiol isomers, including their synthesis, electrochemical characteristics, and potential relevance in drug development. Due to a scarcity of direct experimental data on these specific molecules, this guide also draws upon the broader principles of thiol chemistry and the properties of related chlorinated and sulfur-containing aromatic compounds to provide a theoretical framework.

Introduction to Thiol Redox Chemistry

The chemistry of thiol (-SH) groups is dominated by their ability to undergo oxidation-reduction (redox) reactions. The most common redox reaction for thiols is the conversion to a disulfide (-S-S-) bond. This process involves the removal of a hydrogen atom from each of two thiol groups and the formation of a sulfur-sulfur covalent bond. This interconversion between the reduced dithiol form and the oxidized disulfide form is a fundamental process in many biological systems.[1]

In biological contexts, the thiol-disulfide equilibrium is crucial for protein structure and function, with disulfide bonds playing a key role in the tertiary and quaternary structure of many proteins.[1] The cellular redox environment, maintained by systems such as the glutathione and thioredoxin pathways, tightly regulates the status of thiol groups on proteins and small molecules.[2][3][4][5][6] Redox signaling, where changes in the cellular redox state act as signals to trigger various cellular processes, is a rapidly expanding field of study.[2][4][5][6]

The redox potential of a thiol is a measure of its tendency to be oxidized. This property is influenced by the electronic environment of the thiol group. Electron-withdrawing groups attached to the aromatic ring, such as chlorine atoms, are expected to increase the acidity of the thiol proton and raise the oxidation potential, making the thiol more resistant to oxidation.

Synthesis of Tetrachlorinated Benzenedithiols

Detailed, publicly available experimental protocols for the synthesis of all isomers of tetrachlorinated benzenedithiols are limited. However, a synthetic route for 3,4,5,6-tetrachlorobenzene-1,2-dithiol has been described in the literature. The synthesis of other isomers would likely follow general methods for the introduction of thiol groups onto an aromatic ring, which often involve the reduction of a corresponding sulfonyl chloride or the reaction of a diazonium salt with a sulfur nucleophile.

Experimental Protocol: Synthesis of this compound

A referenced, but not fully detailed, protocol for the synthesis of this compound exists. The following is a generalized procedure based on common synthetic methods for aromatic thiols and should be adapted based on the specific literature procedure.

Materials:

-

Hexachlorobenzene

-

Sodium hydrosulfide (NaSH)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, hexachlorobenzene is dissolved in DMF.

-

Sodium hydrosulfide is added to the solution. The reaction mixture is then heated to a specified temperature for a set period to facilitate the nucleophilic aromatic substitution of two chlorine atoms with hydrosulfide groups.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is quenched by the careful addition of aqueous hydrochloric acid to neutralize any remaining base and to protonate the thiolate intermediates.

-

The product is then extracted from the aqueous mixture using an appropriate organic solvent.

-

The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Note: This is a generalized protocol. The precise reaction conditions, including stoichiometry, temperature, and reaction time, would need to be optimized based on the specific literature source.

Redox Properties and Electrochemical Analysis

Predicted Redox Behavior

The four electron-withdrawing chlorine atoms on the benzene ring are expected to have a significant impact on the redox properties of the thiol groups. By inductively pulling electron density away from the ring and the sulfur atoms, the chlorine atoms would stabilize the thiolate anions and increase the oxidation potential of the dithiols compared to unsubstituted benzenedithiol. This would make the tetrachlorinated derivatives more resistant to oxidation.

Experimental Protocol: Cyclic Voltammetry of Aromatic Dithiols

The following is a general protocol for the electrochemical analysis of an aromatic dithiol using cyclic voltammetry.

Instrumentation and Materials:

-

Potentiostat with a three-electrode setup (working electrode, reference electrode, counter electrode)

-

Glassy carbon or gold working electrode

-

Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

-

Platinum wire or graphite rod as the counter electrode

-

Electrochemical cell

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Tetrachlorinated benzenedithiol sample

-

Inert gas for deoxygenation

Procedure:

-

The working electrode is polished to a mirror finish using alumina slurry, rinsed thoroughly with deionized water and the chosen solvent, and dried.

-

A solution of the tetrachlorinated benzenedithiol (typically in the millimolar concentration range) is prepared in the chosen solvent containing the supporting electrolyte.

-

The solution is transferred to the electrochemical cell and deoxygenated by bubbling with an inert gas for at least 15-20 minutes. A blanket of the inert gas is maintained over the solution during the experiment.

-

The three electrodes are immersed in the solution, ensuring the reference electrode tip is close to the working electrode surface.

-

The cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s). The potential range should be chosen to encompass the expected oxidation and reduction peaks of the dithiol/disulfide couple.

-

The resulting voltammogram is analyzed to determine the peak potentials for the oxidation and reduction processes. The formal redox potential (E°') can be estimated as the average of the anodic and cathodic peak potentials.

Potential Signaling Pathways and Reaction Mechanisms

While no specific signaling pathways involving tetrachlorinated benzenedithiols have been elucidated, their redox activity suggests potential interactions with biological redox systems. The primary redox reaction is the reversible formation of a disulfide.

Thiol-Disulfide Exchange

The fundamental reaction mechanism for the interconversion of dithiols and disulfides is the thiol-disulfide exchange.[1][7] This reaction proceeds through a nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond, leading to the formation of a new disulfide bond and the release of a different thiolate. This process is central to the function of redox-regulating enzymes like thioredoxin and glutaredoxin.[7]

Caption: Generalized thiol-disulfide exchange mechanism.

Experimental Workflow for Studying Redox Activity

A typical workflow to investigate the redox properties of a tetrachlorinated benzenedithiol would involve synthesis, purification, and electrochemical characterization.

Caption: Experimental workflow for redox property analysis.

Relevance in Drug Development

The application of tetrachlorinated benzenedithiols in drug development is currently speculative and not supported by direct evidence in the literature. However, the unique properties of chlorinated aromatic compounds and redox-active thiols suggest potential areas of interest.

-

Enzyme Inhibition: Thiol groups are known to interact with metal ions in the active sites of metalloenzymes. The specific redox potential and steric properties of tetrachlorinated benzenedithiols could potentially lead to selective inhibition of certain enzymes.

-

Redox Modulation: As redox-active molecules, they could theoretically be designed to modulate the cellular redox environment. However, the high reactivity and potential for off-target effects of simple thiols would need to be carefully controlled, for instance, through their incorporation into more complex molecular scaffolds.

-

Bioisosteres: In medicinal chemistry, the replacement of one functional group with another that has similar physical or chemical properties (a bioisostere) is a common strategy. While not a direct bioisostere for a common functional group, the dithiol moiety could be explored in contexts where redox activity is desired.

The presence of multiple chlorine atoms would also influence the pharmacokinetic properties of any potential drug candidate, likely increasing its lipophilicity.[8]

Quantitative Data Summary

As of the date of this publication, there is a lack of publicly available, peer-reviewed quantitative data on the redox potentials of the free tetrachlorinated benzenedithiol isomers. The table below is provided as a template for when such data becomes available.

| Compound | Isomer | Oxidation Potential (V vs. ref) | Reduction Potential (V vs. ref) | E°' (V vs. ref) | Reference |

| Tetrachlorinated Benzenedithiol | 1,2- | Data not available | Data not available | Data not available | |

| Tetrachlorinated Benzenedithiol | 1,3- | Data not available | Data not available | Data not available | |

| Tetrachlorinated Benzenedithiol | 1,4- | Data not available | Data not available | Data not available |

Reference electrode (ref) should be specified (e.g., Ag/AgCl, SCE).

Conclusion and Future Directions

Tetrachlorinated benzenedithiols represent an understudied class of compounds with potentially interesting redox properties. The strong electron-withdrawing nature of the chlorine substituents is predicted to significantly modulate the redox behavior of the thiol groups. However, a clear understanding of these properties is hampered by a lack of fundamental experimental data. Future research should focus on the systematic synthesis and purification of all three isomers, followed by thorough electrochemical characterization to determine their redox potentials. Furthermore, studies into their reactivity with biological oxidants and their effects in cellular systems would be necessary to explore any potential therapeutic applications. The generation of this foundational data is essential before the utility of tetrachlorinated benzenedithiols in drug development or as tools in chemical biology can be realistically assessed.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved red fluorescent redox indicators for monitoring cytosolic and mitochondrial thioredoxin redox dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiol-based redox homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redox signaling at the crossroads of human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiol Based Redox Signaling in Plant Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

theoretical calculations on tetrachlorobenzene-1,2-dithiol complexes

An In-depth Technical Guide to Theoretical Calculations on Tetrachlorobenzene-1,2-dithiol Complexes

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Transition metal complexes incorporating dithiolene ligands are a cornerstone of coordination chemistry, exhibiting rich redox behavior and finding applications in materials science and catalysis. The tetrachlorobenzene-1,2-dithiol ligand, with its electron-withdrawing chloro-substituents, is expected to significantly modulate the electronic properties of its metal complexes. This technical guide provides a comprehensive framework for conducting theoretical calculations on these specific complexes. While dedicated computational studies on tetrachlorobenzene-1,2-dithiol complexes are sparse in current literature, this document outlines a robust computational protocol extrapolated from well-established methodologies for analogous benzene-1,2-dithiol systems. It details recommended computational methods, presents expected quantitative data in structured formats, and visualizes key computational workflows and concepts to guide future research in this area.

Introduction

Dithiolene ligands are renowned for their "non-innocent" character, meaning they actively participate in the redox processes of their metal complexes.[1] The electronic nature of the dithiolene ligand can be finely tuned by introducing substituents onto its backbone. The tetrachlorobenzene-1,2-dithiol (S₂C₆Cl₄) ligand is of particular interest due to the strong inductive effect of the four chlorine atoms. These substituents are anticipated to lower the energy of the ligand's frontier orbitals, impacting the resulting complex's geometry, stability, and reactivity.

Theoretical calculations, particularly Density Functional Theory (DFT), are indispensable tools for elucidating the structural and electronic properties of these molecules.[2] They provide insights that complement experimental data and can predict properties before synthesis is undertaken. This guide establishes a best-practice methodology for the computational investigation of metal complexes of tetrachlorobenzene-1,2-dithiol.

Computational Protocols

A rigorous computational methodology is crucial for obtaining reliable and reproducible results. The following protocol is recommended, based on successful studies of related tris(benzene-1,2-dithiolato) metal complexes.[3]

2.1. Software and Method Selection

-

Software: A widely used quantum chemistry package such as Gaussian, ORCA, or ADF is recommended.

-

Method: Density Functional Theory (DFT) is the method of choice for its balance of computational cost and accuracy in treating transition metal complexes.

-

Functionals: A hybrid functional is often employed. For geometry optimization and vibrational frequencies, B3LYP is a common starting point. For electronic properties and spectra, range-separated functionals like CAM-B3LYP may provide more accurate results, particularly for charge-transfer states.[3] Other functionals like M06, B3P86, and B3PW91 have also been used for comparative purposes in similar systems.[4]

2.2. Basis Set Selection

-

Ligand Atoms (C, H, S, Cl): Pople-style basis sets such as 6-311+G(d,p) are recommended to provide sufficient flexibility, including polarization and diffuse functions to accurately describe the electron distribution.[3]

-

Metal Atoms: For heavier transition metals, effective core potentials (ECPs) are often used to reduce computational expense by treating core electrons implicitly. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set and ECP is a standard choice.

2.3. Calculation Procedures

-

Geometry Optimization: The molecular geometry of the complex should be fully optimized without any symmetry constraints in the gas phase. A successful optimization is confirmed when all calculated vibrational frequencies are real (i.e., no imaginary frequencies).

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to obtain theoretical infrared (IR) and Raman spectra.[5]

-

Electronic Structure Analysis:

-

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential to understand the complex's reactivity and electronic transitions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.

-

-

Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to simulate the UV-Visible electronic absorption spectrum, which helps in assigning experimental spectral bands to specific electronic transitions (e.g., ligand-to-metal charge transfer, LMCT).

-

Thermodynamic Calculations: Metal-ligand binding energies can be calculated to assess the stability of the complex.[3]

Data Presentation: Key Computational Observables

The following tables summarize the types of quantitative data that should be extracted from the calculations. The numerical values presented are based on DFT studies of analogous tris(benzene-1,2-dithiolato)metal(III) complexes and serve as a reference template.[3]

Table 1: Predicted Structural Parameters for [M(S₂C₆Cl₄)₃]³⁻ Complexes (Template) (Note: Data is for the analogous [M(bdt)₃]³⁻ complex and will vary for the tetrachloro- derivative)

| Parameter | M = Cr | M = Mn | M = Fe |

| Metal-Sulfur Bond Length (Å) | 2.42 | 2.55 | 2.54 |

| S-M-S Bite Angle (°) | 82.5 | 78.6 | 78.5 |

| C-S Bond Length (Å) | 1.77 | 1.76 | 1.76 |

| C-C (within dithiolene) (Å) | 1.41 | 1.41 | 1.41 |

Table 2: Calculated Thermodynamic Properties for [M(S₂C₆Cl₄)₃]³⁻ Formation (Template) (Note: Data is for the analogous [M(bdt)₃]³⁻ complex. All energies are in kcal/mol)

| Parameter | M = V | M = Cr | M = Mn | M = Fe | M = Co |

| Binding Energy (ΔE) | -1101.5 | -1045.2 | -932.7 | -965.8 | -1030.1 |

| Gibbs Free Energy (ΔG) | -1039.3 | -982.8 | -870.2 | -903.4 | -967.6 |

Table 3: Simulated Electronic Transition Data (TD-DFT) for [M(S₂C₆Cl₄)₃]³⁻ (Template) (Note: Data is for the analogous [M(bdt)₃]³⁻ complex)

| Complex | Calculated λₘₐₓ (nm) | Major Contribution | Transition Type |

| [Cr(bdt)₃]³⁻ | 565 | HOMO -> LUMO | LMCT |

| [Mn(bdt)₃]³⁻ | 559 | HOMO-1 -> LUMO | LMCT |

| [Fe(bdt)₃]³⁻ | 546 | HOMO -> LUMO+1 | LMCT |

Mandatory Visualizations

Diagrams created using the DOT language provide a clear visual representation of complex workflows and abstract concepts.

Caption: A typical workflow for DFT calculations on transition metal complexes.

Caption: Conceptual diagram of a Ligand-to-Metal Charge Transfer (LMCT) transition.

Caption: Logical relationship for a computational chemistry research project.

References

- 1. researchgate.net [researchgate.net]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. DFT Study on the Interaction of Tris(benzene-1,2-dithiolato)molybdenum Complex with Water. A Hydrolysis Mechanism Involving a Feasible Seven-Coordinate Aquomolybdenum Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectroscopic and theoretical investigations of vibrational frequencies in binary unsaturated transition-metal carbonyl cations, neutrals, and anions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3,4,5,6-Tetrachlorobenzene-1,2-dithiol in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of coordination chemistry has seen significant advancements through the use of dithiolene ligands, which are known for their unique electronic properties and ability to form stable complexes with a variety of transition metals. These complexes are of interest for their potential applications in materials science, catalysis, and medicine. This document provides detailed information on the use of a specific, heavily chlorinated dithiolene ligand: 3,4,5,6-tetrachlorobenzene-1,2-dithiol. While the coordination chemistry of this particular ligand is not extensively documented in publicly available literature, this application note provides the known synthesis of the ligand itself and offers a generalized, hypothetical protocol for the synthesis of its metal complexes based on established methods for analogous compounds. The potential properties and applications of such complexes are also discussed in the context of related, well-characterized dithiolene compounds.

Introduction to Dithiolene Ligands in Coordination Chemistry